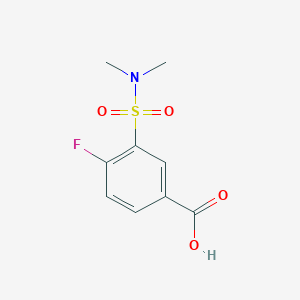

3-(Dimethylsulfamoyl)-4-fluorobenzoic acid

Overview

Description

Compounds like “3-(Dimethylsulfamoyl)-4-fluorobenzoic acid” typically belong to the class of organic compounds known as benzoic acids and derivatives. These are organic compounds containing a benzene ring which bears at least one carboxyl group .

Synthesis Analysis

The synthesis of such compounds often involves the use of reagents like dimethylamine and sulfonic acid chloride . The reaction conditions need to be carefully controlled to ensure the correct functional groups are introduced at the desired positions on the benzene ring.Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) . Computational tools can also be used to predict the 3D structure of the molecule .Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence of the sulfamoyl and carboxyl functional groups. These groups can participate in various chemical reactions, including acid-base reactions and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors such as the nature and position of the functional groups on the benzene ring. These properties can include solubility, melting point, boiling point, and acidity .Scientific Research Applications

Synthesis and Molecular Interaction Studies

Research on compounds structurally similar to 3-(Dimethylsulfamoyl)-4-fluorobenzoic acid, such as various fluorobenzoic acids, showcases advancements in synthetic chemistry and molecular interactions. Studies demonstrate the synthesis of complex organic compounds and their interactions at the molecular level, elucidating mechanisms that could be applicable to this compound.

- The study of conformational polymorphism in molecular complexes involving fluorobenzoic acids reveals insights into supramolecular constructs and how minor modifications can impact molecular packing and stability. Such research underlines the importance of structural variations and their effects on physical properties, which could be relevant for the design and development of new materials or pharmaceuticals using this compound as a starting point or intermediate (Thomas et al., 2011).

Herbicidal Activity and Organic Synthesis

- The synthesis of herbicidal compounds from fluorobenzoyl derivatives indicates the potential of fluorobenzoic acids, including those structurally related to this compound, in agricultural chemistry. Such compounds show promise in developing new herbicides with specific biological activities (Liu Chang-chun, 2006).

Radiolabelling and Medical Imaging

- In medical research, the rapid synthesis and biodistribution of fluorine-18 labelled peptides for positron emission tomography (PET) imaging showcase the utility of fluorobenzoic acid derivatives in creating diagnostic tools. This highlights the potential of this compound in contributing to the development of radiolabelled compounds for medical imaging and diagnostic purposes (Sutcliffe-Goulden et al., 2002).

Environmental and Biodegradation Studies

- Investigations into the anaerobic transformation of phenol derivatives to benzoates demonstrate the environmental relevance of fluorobenzoic acids. Understanding how these compounds are degraded can inform environmental remediation strategies, potentially applicable to this compound and its derivatives (Genthner et al., 1989).

Material Science and Liquid Crystals

- The development of supramolecular liquid crystals using fluorobenzoic acids as building blocks highlights the role of such compounds in material science. The study on the influence of substituent size and position on mesomorphic thermal stabilities provides a foundation for designing new materials with tailored properties, potentially including derivatives of this compound (Bhagavath et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for such compounds could involve exploring their potential uses in various fields such as medicine, materials science, and environmental science . This could involve studying their biological activity, developing new synthesis methods, or investigating their environmental impact.

properties

IUPAC Name |

3-(dimethylsulfamoyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRDRLYPUDGRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

381229-72-7 | |

| Record name | 3-(dimethylsulfamoyl)-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2596876.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2596878.png)

![2-(4-((4-chlorophenyl)sulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2596879.png)

![N-(4-chlorophenyl)-4-[2-(cyclopropylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2596882.png)

![5-(3-Methylpiperidin-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2596883.png)

![2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2596893.png)

![3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2596897.png)